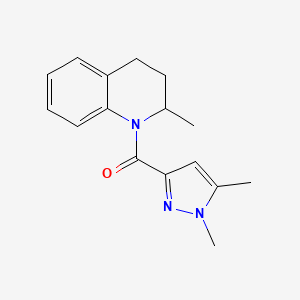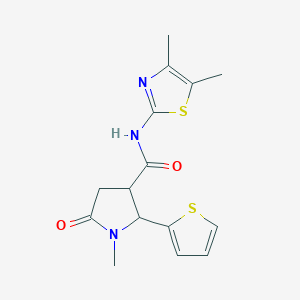![molecular formula C14H21NO2S B7593641 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone, also known as MFA-MS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to possess neuroprotective properties and can reduce oxidative stress in the brain. Additionally, 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone has been investigated for its potential use in cancer therapy, as it can induce apoptosis in cancer cells.
Wirkmechanismus
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone is believed to exert its therapeutic effects through the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone can also inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone has been shown to possess antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. It can also induce apoptosis in cancer cells, leading to their death. Additionally, 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone has been shown to improve cognitive function and memory in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone is its potential therapeutic applications in the treatment of various diseases. It is also relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential therapeutic applications in the treatment of neurological disorders and cancer. Finally, more research is needed to elucidate the precise mechanisms of action of 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone and its effects on various signaling pathways.
Synthesemethoden
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone can be synthesized through a multistep reaction involving the condensation of 5-methylfurfural with 1,6-diaminohexane, followed by the addition of methylthiol and acetic anhydride. The final product is obtained through purification using column chromatography.
Eigenschaften
IUPAC Name |
1-[2-(5-methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-7-8-13(17-11)12-6-4-3-5-9-15(12)14(16)10-18-2/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGBAQNPVREBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCCCN2C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)

